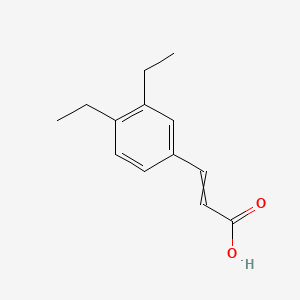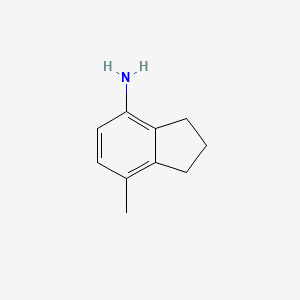![molecular formula C17H21N4Na2O10P B14787932 Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate, also known as riboflavin-5’-monophosphate sodium salt hydrate, is a derivative of riboflavin (vitamin B2). This compound is a water-soluble vitamin that plays a crucial role in various biological processes, including energy production, cellular function, and metabolism. It is commonly found in dietary supplements and fortified foods.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate involves the phosphorylation of riboflavin. The process typically includes the following steps:
Phosphorylation: Riboflavin is reacted with phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Neutralization: The reaction mixture is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Purification: The product is purified through crystallization or chromatography techniques to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form riboflavin-5’-monophosphate.
Reduction: It can be reduced to form reduced riboflavin derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Riboflavin-5’-monophosphate.
Reduction: Reduced riboflavin derivatives.
Substitution: Various substituted riboflavin derivatives.
Scientific Research Applications
Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate has numerous scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Plays a role in cellular respiration and energy production.
Medicine: Used in the treatment of riboflavin deficiency and as a component in multivitamin supplements.
Industry: Employed in the food industry for fortification of foods and beverages.
Mechanism of Action
The compound exerts its effects by participating in redox reactions within the cell. It acts as a cofactor for various enzymes involved in the electron transport chain, which is essential for ATP production. The molecular targets include flavoproteins, which are enzymes that require flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors.
Comparison with Similar Compounds
Similar Compounds
Riboflavin (Vitamin B2): The parent compound of disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate.
Flavin Mononucleotide (FMN): A phosphorylated form of riboflavin.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin involved in redox reactions.
Uniqueness
This compound is unique due to its enhanced solubility and stability compared to riboflavin. This makes it more suitable for use in aqueous solutions and various industrial applications.
Properties
Molecular Formula |
C17H21N4Na2O10P |
|---|---|
Molecular Weight |
518.3 g/mol |
IUPAC Name |
disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate |
InChI |
InChI=1S/C17H21N4O9P.2Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;1H2/q;2*+1;/p-2 |
InChI Key |
OIFLUOFXXHECJQ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


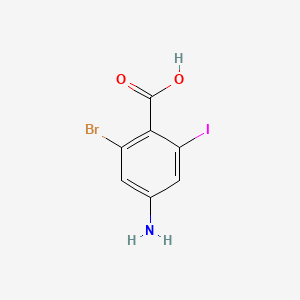
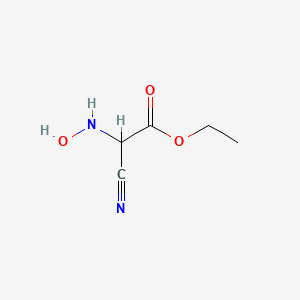
![2-[(1S)-1-aminoethyl]-5-chloro-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B14787878.png)
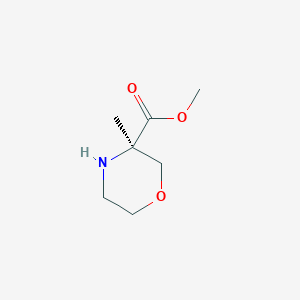
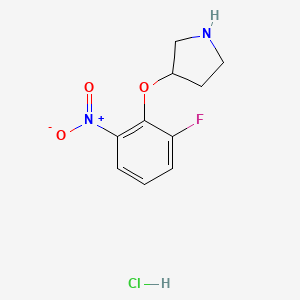
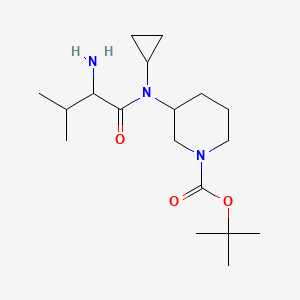
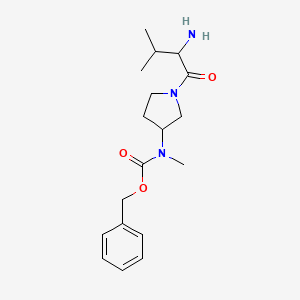
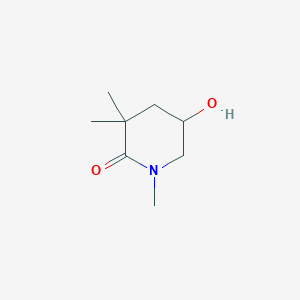
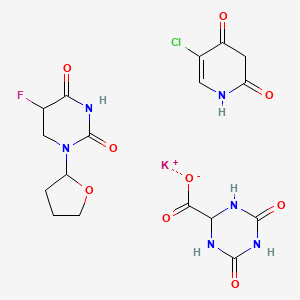
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
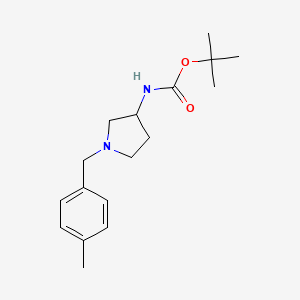
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
